1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
The compound 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic chemical known for its unique structural properties and diverse applications in various scientific fields. This compound is of particular interest due to its combination of bicyclic and phenyl moieties, which contribute to its chemical reactivity and potential utility in multiple domains.
Mechanism of Action
Target of Action
The compound, also known as “1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one” or “1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one”, is a derivative of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and ion channels . .
Mode of Action
Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one in laboratory settings are not yet well-documented . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one within cells and tissues are not yet well-characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the use of cyclization reactions and selective functional group transformations A common synthetic approach includes the initial construction of the azabicyclo[32
Industrial Production Methods: In industrial settings, the production of this compound often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalytic agents and refined purification techniques such as crystallization and chromatography to obtain the desired compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction can yield different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with enhanced properties.
Biology: In biological research, the compound's structural features make it a useful tool for studying biochemical pathways and interactions. Its bicyclic core can interact with various biological targets, providing insights into cellular processes and molecular mechanisms.
Medicine: Medically, the compound holds promise for the development of therapeutic agents. Its ability to modulate specific molecular targets makes it a candidate for drug discovery efforts, particularly in areas such as neurology and oncology.
Industry: In industrial applications, this compound can be used as a precursor for the manufacture of materials with specialized properties, such as polymers and coatings. Its versatility allows for the design of products with tailored characteristics.
Comparison with Similar Compounds
When compared to similar compounds, 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one stands out due to its unique combination of a bicyclic core and a methoxyphenyl group. Other similar compounds might include derivatives with variations in the substitution pattern or ring structure, but they often lack the same level of reactivity and versatility. The uniqueness of this compound lies in its structural diversity, which enables a wide range of applications and a rich array of chemical properties.
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Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)22-2/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJSFNZGZPQQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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